molecular formula C19H17N3O2S B2942681 (E)-N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylethenesulfonamide CAS No. 2035022-74-1

(E)-N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylethenesulfonamide

Cat. No.: B2942681
CAS No.: 2035022-74-1
M. Wt: 351.42
InChI Key: MVPYVJGSDKGKEH-UKTHLTGXSA-N
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Description

(E)-N-([2,4'-Bipyridin]-4-ylmethyl)-2-phenylethenesulfonamide is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a (E)-2-phenylethenesulfonamide scaffold linked to a [2,4'-bipyridin]-4-ylmethyl group, a structural motif known to confer affinity for various enzyme targets . The bipyridine system can act as a versatile pharmacophore, often enabling interactions with kinase ATP-binding sites, while the sulfonamide group is a common feature in compounds with diverse biological activities . Research into structurally related (E)-2-phenylethenesulfonamide analogs has demonstrated strong binding affinities to protein kinases such as EGFR (Epidermal Growth Factor Receptor), which is a critical target in oncology research, especially for non-small cell lung cancer (NSCLC) . One such analog was shown to have a binding energy of -8.27 kcal mol⁻¹ and form key interactions, including a hydrogen bond with the MET-793 residue and various hydrophobic interactions within the kinase domain . Compounds containing bipyridine systems have also shown promise as potent and selective inhibitors for other targets, such as Adaptor Protein-2 Associated Kinase 1 (AAK1), which is being investigated for the treatment of neuropathic pain . This suggests that this compound may have significant research value as a potential inhibitor for kinase-focused assays and as a lead compound for developing targeted therapies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its specific mechanism of action, binding affinity, and inhibitory potential in various biochemical and cellular models.

Properties

IUPAC Name

(E)-2-phenyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c23-25(24,13-9-16-4-2-1-3-5-16)22-15-17-6-12-21-19(14-17)18-7-10-20-11-8-18/h1-14,22H,15H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPYVJGSDKGKEH-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:
  • Bipyridine vs. Pyrimidine/Dihydropyridine : The target compound’s bipyridinyl group may enhance metal-binding capacity compared to pyrimidine-based analogs (e.g., ) or dihydropyridine derivatives (). The latter exhibits a planar dihydropyridine ring, favoring stacking interactions .
  • The methoxy groups in ’s compound likely increase polarity .

Physical and Chemical Properties

  • Crystallinity : ’s dihydropyridine derivative shows high crystallinity (R factor = 0.044) due to hydrogen bonding and planar geometry . Bipyridinyl groups in the target compound may similarly promote ordered packing.
  • Solubility : The potassium salt in is likely water-soluble, whereas tert-butyl () or benzofuran () analogs exhibit lower solubility .
  • Redox/Photoluminescence : 4,4'-Bipyridinium derivatives () demonstrate redox activity and photoluminescence, suggesting the target compound’s bipyridine moiety could enable similar electrochemical behavior .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylethenesulfonamide, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Synthesize the (E)-2-phenylethenesulfonyl chloride intermediate via condensation of 2-(N-arylsulfamoyl)acetic acid with aldehydes under acidic conditions (e.g., HCl/EtOH).
  • Step 2 : React the sulfonyl chloride with 4-(aminomethyl)-2,4'-bipyridine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.
  • Characterization : Use 1H NMR (e.g., δ 6.57 ppm for NH protons, J = 15.3 Hz for trans-vinylic protons) and HRMS (e.g., [M + H]+ at m/z 294.0301) to confirm structure and purity .
    • Key Data :
IntermediateYield (%)Melting Point (°C)
Sulfonyl chloride83–90112–114
Final compound49–80108–110

Q. How is the stereochemistry of the ethenesulfonamide group confirmed in this compound?

  • Methodology :

  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) to resolve the (E)-configuration of the vinyl group.
  • NMR coupling constants : Trans-vinylic protons exhibit large coupling constants (J = 15.3–15.6 Hz), consistent with the (E)-isomer .

Q. What spectroscopic techniques are critical for validating the bipyridinylmethyl substitution pattern?

  • Methodology :

  • 1H/13C NMR : Identify bipyridine protons (e.g., δ 7.3–8.5 ppm for aromatic protons) and methylene linkages (δ ~4.5 ppm for CH2).
  • UV/Vis spectroscopy : Monitor π→π* transitions in the bipyridine core (e.g., λmax ~260–280 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound’s polymorphs?

  • Methodology :

  • Perform Hirshfeld surface analysis to compare intermolecular interactions in different crystal forms.
  • Use SHELXD for phase refinement and SHELXE for density modification in cases of twinning or disorder .
    • Example : A 2024 study reported discrepancies in unit cell parameters for bipyridine derivatives; systematic variation of crystallization solvents (e.g., DMF vs. EtOH) resolved the issue .

Q. What strategies mitigate side reactions during sulfonamide bond formation with bipyridinylmethyl amines?

  • Methodology :

  • Temperature control : Maintain reactions at 0–5°C to suppress sulfonamide hydrolysis.
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) to protect amine groups in bipyridine derivatives, followed by deprotection with TFA .
    • Data Contradiction : Yields dropped from 80% to <50% when reactions exceeded 20°C, likely due to competing hydrolysis .

Q. How does the bipyridine moiety influence the compound’s biological activity compared to simpler aryl analogs?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Compare inhibition potency against targets like kinases or receptors using analogs with mono-pyridine vs. bipyridine scaffolds.
  • Molecular docking : Model interactions of the bipyridine N-atoms with catalytic residues (e.g., ATP-binding pockets in kinases) .
    • Key Finding : Bipyridine derivatives showed 5–10x higher binding affinity than mono-pyridine analogs in CD147 inhibition assays .

Q. What analytical workflows validate purity in compounds with labile sulfonamide bonds?

  • Methodology :

  • HPLC-MS : Use reverse-phase C18 columns with mobile phases containing 0.1% formic acid to detect degradation products.
  • Stability testing : Monitor purity under accelerated conditions (40°C/75% RH for 4 weeks) per ICH guidelines .

Notes

  • Software Citations : SHELX programs (e.g., SHELXL, SHELXD) are standard for crystallography .
  • Advanced Methods : For unresolved data conflicts, consult the IUCr electronic archives for supplementary crystallographic data .

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